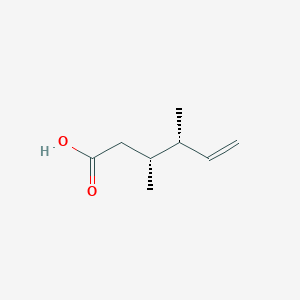

rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid

Description

rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid is a chiral carboxylic acid characterized by a hex-5-enoic acid backbone with dimethyl substituents at the 3R and 4R positions. Its relative configuration (rel-) indicates the stereochemical arrangement of the two methyl groups relative to the double bond at position 3.

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(3R,4R)-3,4-dimethylhex-5-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-4-6(2)7(3)5-8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)/t6-,7-/m1/s1 |

InChI Key |

HSWOCYGJDGZZIZ-RNFRBKRXSA-N |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H](C)C=C |

Canonical SMILES |

CC(CC(=O)O)C(C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid can be achieved through several methods. One common approach involves the use of microwave-induced enantiospecific synthesis. This method utilizes the Staudinger cycloaddition reaction, which involves the reaction of polyaromatic imines with bicyclic compounds under microwave conditions . The reaction conditions typically include the use of a tertiary base and activated acids to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems. These systems enable the efficient and sustainable synthesis of the compound by allowing precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the double bond and carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the double bond to form diols or carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the carboxylic acid group to an alcohol.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) to introduce halogen atoms at specific positions on the molecule.

Major Products Formed: The major products formed from these reactions include diols, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid and analogous compounds:

Structural and Functional Analysis

Backbone and Functional Groups: The target compound’s unsaturated aliphatic chain and carboxylic acid group contrast with the cyclic ether (tetrahydrofuran/oxolane) cores of grandisin and trans-4-ethyltetrahydro-5-oxo-3-furoic acid. This linearity vs. cyclization impacts solubility and reactivity; carboxylic acids are more polar, while furan derivatives exhibit ring strain and electrophilic sites .

Stereochemical Considerations :

- The rel-(3R,4R) configuration is shared with grandisin (rel-(2R,3R,4R,5R)), but the spatial arrangement of substituents differs. For example, in grandisin, the dimethyl groups are part of a fused ring system, whereas the target compound’s dimethyl groups are on a linear chain. This affects conformational flexibility and binding to biological targets .

Biological Activity: Grandisin and its analogs demonstrate antiviral and antitumor activities due to their ability to intercalate DNA or inhibit viral proteases . Compounds like rel-(3R,4R)-3-(1H-indol-3-yl)-...carboxylic acid () are intermediates in synthesizing bioactive molecules, suggesting the target compound could be modified for drug discovery .

Synthetic Methods: Stereoselective synthesis of rel-(3R,4R) configurations often employs catalytic hydrogenation (e.g., ) or enzymatic resolution . NMR (e.g., HMBC, NOESY) and HR-ESI-MS are critical for confirming stereochemistry, as seen in and .

Research Findings and Implications

- Physicochemical Properties: The target compound’s carboxylic acid group enhances water solubility compared to non-polar analogs like grandisin, making it more suitable for aqueous biological systems.

- Bioactivity Potential: While direct data are lacking, structural parallels to anti-inflammatory lignans (e.g., compound 1 in , IC₅₀ = 35.7 μM for NO inhibition) suggest possible immunomodulatory effects .

- Synthetic Challenges: Achieving high enantiomeric purity in rel-(3R,4R) systems requires advanced chiral catalysts or biocatalysts, as noted in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.